![molecular formula C7H6BrN3 B14000970 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds through a series of steps including condensation, cyclization, and bromination . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the bromine atom.
Cyclization: The amine group at the 7-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, imidazo[1,2-a]pyridine N-oxides, and fused ring systems .
Scientific Research Applications
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.
3-Chloro-1H-imidazo[1,2-a]pyridine-7-amine: Similar structure with a chlorine atom instead of bromine.
1H-imidazo[1,2-a]pyridine-7-amine: Lacks the bromine atom at the 3-position.
Uniqueness
The presence of the bromine atom at the 3-position and the amine group at the 7-position makes 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine unique. These functional groups enhance its reactivity and allow for the formation of a wide range of derivatives. Additionally, the bromine atom can be easily substituted, providing a versatile platform for chemical modifications .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H,9H2 |
InChI Key |
CUJDYBRPBBPTIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
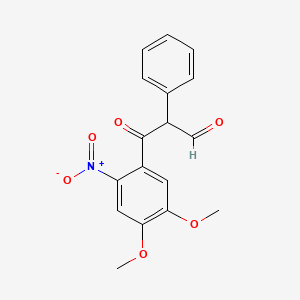
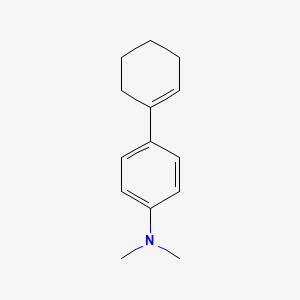
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

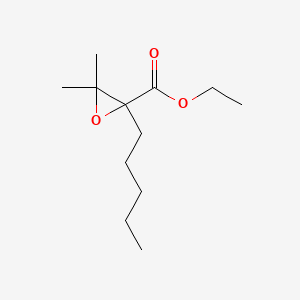

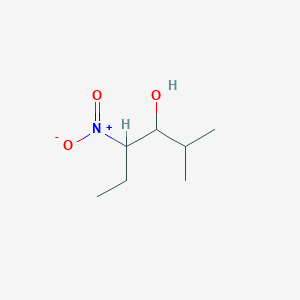
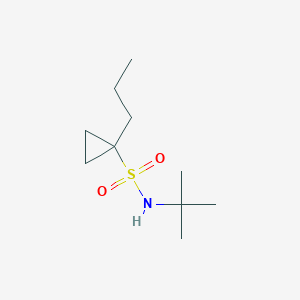
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
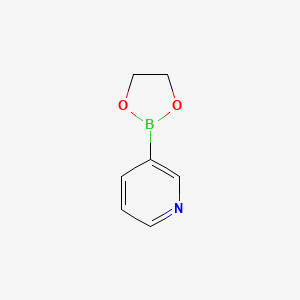
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)

